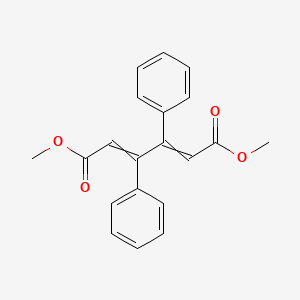
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is an organic compound with a complex structure It is a derivative of hexadienedioic acid, featuring two phenyl groups and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- typically involves the esterification of 2,4-hexadienedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The (E,Z)- isomerism is controlled by the reaction conditions and the specific catalysts used.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The control of isomerism is crucial in industrial settings to ensure the desired (E,Z)- configuration.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The phenyl groups can interact with aromatic receptors, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Hexadienedioic acid, dimethyl ester, (E,E)-
- 2,4-Hexadiene, 3,4-dimethyl-, (E,Z)-
- 2,4-Hexadienedioic acid, 3,4-diethyl-, dimethyl ester, (Z,Z)-
- 2,4-Hexadienedioic acid, 3-methyl-4-propyl-, dimethyl ester, (Z,E)-
Uniqueness
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is unique due to the presence of two phenyl groups, which impart distinct chemical properties and potential biological activities. Its (E,Z)- isomerism also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
53432-82-9 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
dimethyl 3,4-diphenylhexa-2,4-dienedioate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)13-17(15-9-5-3-6-10-15)18(14-20(22)24-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
QGOMZPOFJBKCTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C1=CC=CC=C1)C(=CC(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
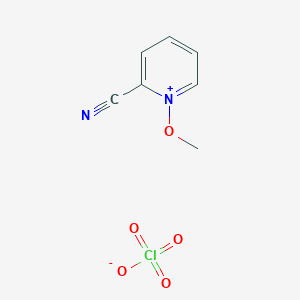
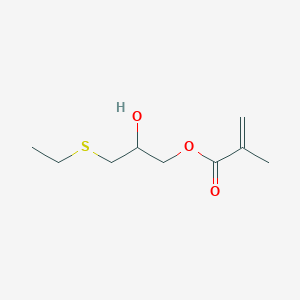

![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)

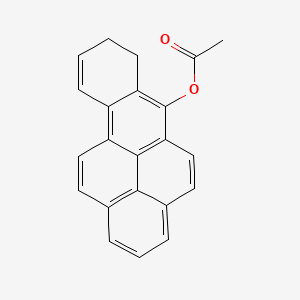
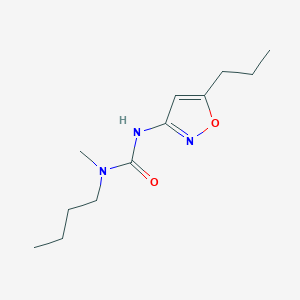
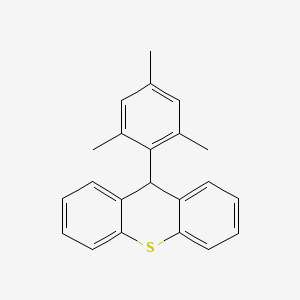

![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
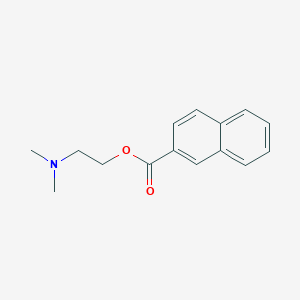

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
